Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Description
Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative characterized by a quaternary carbon at the 4-position bearing both methyl and trifluoromethyl substituents. The compound’s hydrochloride salt enhances solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis. Its structural uniqueness lies in the combination of steric bulk (from the methyl group) and electronic effects (from the electron-withdrawing trifluoromethyl group), which influence reactivity, stability, and molecular interactions .
Properties
IUPAC Name |
ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2.ClH/c1-3-15-7(14)6-4-13-5-8(6,2)9(10,11)12;/h6,13H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKICRWJQBYOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1(C)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate; hydrochloride has been explored for its potential therapeutic applications:
- Antidepressant Activity : Research has indicated that derivatives of pyrrolidine compounds can exhibit antidepressant properties. The trifluoromethyl group enhances lipophilicity, potentially improving central nervous system penetration and efficacy .
- Neurological Disorders : The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for treating conditions like anxiety and schizophrenia. Studies have shown that similar compounds can modulate glutamate receptors, which are implicated in these disorders .
- Asymmetric Synthesis : Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate; hydrochloride is utilized in asymmetric synthesis processes, particularly in the formation of chiral centers in organic compounds. This application is crucial for developing pharmaceuticals with specific stereochemical configurations .
Organic Synthesis Applications
The compound serves as an important intermediate in organic synthesis:
- Synthesis of Chiral Catalysts : It is involved in the preparation of chiral catalysts that facilitate various reactions, including aldol reactions and Michael additions, leading to high enantioselectivity .
- Building Block for Complex Molecules : The compound acts as a building block for synthesizing more complex molecules, particularly those required in drug development and material science .
Data Table of Applications
Case Studies
- Antidepressant Studies : A study published in Molecular Pharmacology highlighted the effects of pyrrolidine derivatives on serotonin receptors, suggesting that modifications to the structure can enhance their antidepressant effects. Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate; hydrochloride was noted for its favorable pharmacokinetic properties .
- Chiral Catalysis : In a recent publication, researchers demonstrated the use of ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate; hydrochloride as a catalyst in asymmetric synthesis, achieving high yields and enantiomeric excess in the synthesis of complex natural products .
- Neuropharmacological Research : Research published in Journal of Medicinal Chemistry explored the modulation of metabotropic glutamate receptors by similar compounds, indicating potential pathways for drug development targeting neurological conditions .
Mechanism of Action
The mechanism of action of ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several pyrrolidine derivatives, differing primarily in substituents and stereochemistry:
Key Structural Differences
- Quaternary Carbon vs. Single Substituents: The target compound’s 4-methyl-4-(trifluoromethyl) group creates a sterically congested quaternary carbon, reducing conformational flexibility compared to mono-substituted analogs like ethyl pyrrolidine-3-carboxylate hydrochloride .
- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity relative to non-fluorinated analogs (e.g., ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride) .
- Stereochemistry : Unlike trans- or cis-configured analogs (e.g., trans-methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride), the target compound’s stereochemistry at C3 and C4 (if specified) could further modulate biological activity and crystal packing .
Physicochemical Properties
Solubility and Stability
- Hydrochloride Salt : Improves aqueous solubility compared to free bases, as seen in analogs like methyl pyrrolidine-3-carboxylate hydrochloride .
- Trifluoromethyl Effect: Increases hydrophobicity relative to non-fluorinated analogs but may reduce hygroscopicity due to steric shielding of the ester group .
- Thermal Stability : The trifluoromethyl group’s electron-withdrawing nature stabilizes the pyrrolidine ring against thermal degradation, similar to trifluoromethylpyrimidines synthesized via ethyl trifluoroacetoacetate intermediates .
Hydrogen Bonding and Crystal Packing
- The ester carbonyl and hydrochloride ion participate in hydrogen bonding, as observed in related compounds (e.g., methyl 3-methylpyrrolidine-3-carboxylate hydrochloride) .
Research Findings and Challenges
- Biological Activity : Trifluoromethyl groups enhance binding affinity to hydrophobic enzyme pockets, as observed in protein-ligand complexes refined via SHELXL .
- Crystallographic Challenges : Anisotropic displacement parameters (modeled using ORTEP) may require advanced refinement due to steric effects .
- Purity Considerations : Impurity profiling, as detailed for benfluorex hydrochloride, is critical given the compound’s structural complexity .
Biological Activity
Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate; hydrochloride (CAS No. 2361679-47-0) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C9H14F3NO2·ClH
- Molecular Weight : 261.67 g/mol
- IUPAC Name : Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
These properties suggest that the compound belongs to a class of nitrogen-containing heterocycles, which are often associated with diverse biological activities.
The trifluoromethyl group in this compound is known to enhance biological activity by influencing the electronic properties and lipophilicity of molecules. This modification can lead to improved interactions with biological targets, such as enzymes and receptors. Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced potency against various pathogens and can modulate biochemical pathways effectively .
Antimicrobial Activity
Recent studies have shown that derivatives of pyrrolidine compounds, including those with trifluoromethyl substitutions, possess significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Properties
Pyrrolidine derivatives have also been studied for their anticancer potential. A review highlighted that modifications in the pyrrolidine structure can lead to compounds with selective cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures showed IC50 values indicating moderate to high inhibitory effects on cancer cell proliferation .
Case Studies
-
Antibacterial Evaluation :
A study evaluated several pyrrolidine derivatives for their antibacterial activity, revealing that compounds similar to ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate showed promising results against Staphylococcus aureus. The study emphasized the structural importance of the trifluoromethyl group in enhancing antibacterial efficacy . -
Anticancer Screening :
In a comprehensive screening of novel pyrrolidine derivatives for anticancer activity, one particular derivative exhibited significant cytotoxic effects against a panel of cancer cell lines, including those derived from lung and breast cancers. The findings suggested that further exploration of trifluoromethyl-substituted pyrrolidines could yield potent anticancer agents .
Summary of Biological Activities
Q & A
Basic Research Question
- HPLC-MS : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to detect impurities (e.g., unreacted trifluoromethyl precursors) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C) to assess hygroscopicity and storage stability .
- NMR Spectroscopy : quantifies trifluoromethyl group integrity, while detects chiral center racemization .
How can researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?
Advanced Research Question
- Case Study : If DFT predicts nucleophilic attack at the pyrrolidine nitrogen but experiments show carboxylate reactivity:
- Re-examine solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than gas-phase calculations .
- Kinetic isotope effects : Use deuterated analogs to distinguish between mechanistic pathways .
- Crystallographic validation : Compare electron density maps to identify unexpected protonation states or tautomers .
What strategies are effective for studying supramolecular interactions in cocrystals or salts of this compound?
Advanced Research Question
- Hydrogen-bonding analysis : Use Mercury’s "Materials Module" to identify recurring motifs (e.g., N–H···Cl interactions in hydrochloride salts) .
- CSD surveys : Filter for pyrrolidine derivatives with trifluoromethyl groups to benchmark interaction geometries (e.g., C–F···π contacts) .
- Solvent screening : Test coformers (e.g., carboxylic acids) in ethanol/water mixtures to optimize cocrystal stability .
How should researchers handle batch-to-batch variability in synthetic yield or purity?
Advanced Research Question
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify critical factors using response surface methodology .
- In-line PAT tools : Implement Raman spectroscopy for real-time monitoring of reaction progress and intermediate purity .
- Statistical analysis : Apply ANOVA to distinguish systematic errors (e.g., reagent quality) from random variability .
What are the challenges in characterizing hydrogen-bonding networks in hydrated forms of this compound?
Advanced Research Question
- Dynamic vapor sorption (DVS) : Measure water uptake at varying humidity to identify stable hydrates .
- Synchrotron XRD : Resolve low-occupancy water molecules in the crystal lattice, which may be missed by lab-scale diffractometers .
- Solid-state NMR : Use CP/MAS to probe hydrogen bonding without disrupting crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
